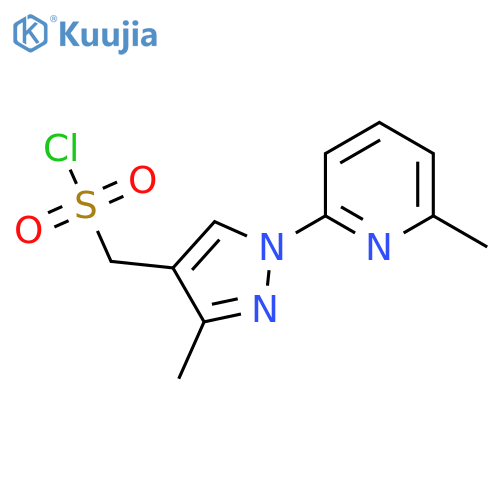

Cas no 2172396-16-4 (3-methyl-1-(6-methylpyridin-2-yl)-1H-pyrazol-4-ylmethanesulfonyl chloride)

3-methyl-1-(6-methylpyridin-2-yl)-1H-pyrazol-4-ylmethanesulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- 3-methyl-1-(6-methylpyridin-2-yl)-1H-pyrazol-4-ylmethanesulfonyl chloride

- EN300-1461518

- 2172396-16-4

- [3-methyl-1-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl]methanesulfonyl chloride

-

- インチ: 1S/C11H12ClN3O2S/c1-8-4-3-5-11(13-8)15-6-10(9(2)14-15)7-18(12,16)17/h3-6H,7H2,1-2H3

- InChIKey: IELNFKCNWDTFPE-UHFFFAOYSA-N

- ほほえんだ: ClS(CC1=CN(C2C=CC=C(C)N=2)N=C1C)(=O)=O

計算された属性

- せいみつぶんしりょう: 285.0338755g/mol

- どういたいしつりょう: 285.0338755g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 384

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 73.2Ų

- 疎水性パラメータ計算基準値(XlogP): 1.9

3-methyl-1-(6-methylpyridin-2-yl)-1H-pyrazol-4-ylmethanesulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1461518-0.1g |

[3-methyl-1-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl]methanesulfonyl chloride |

2172396-16-4 | 0.1g |

$1068.0 | 2023-05-26 | ||

| Enamine | EN300-1461518-0.25g |

[3-methyl-1-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl]methanesulfonyl chloride |

2172396-16-4 | 0.25g |

$1117.0 | 2023-05-26 | ||

| Enamine | EN300-1461518-500mg |

[3-methyl-1-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl]methanesulfonyl chloride |

2172396-16-4 | 500mg |

$1165.0 | 2023-09-29 | ||

| Enamine | EN300-1461518-1000mg |

[3-methyl-1-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl]methanesulfonyl chloride |

2172396-16-4 | 1000mg |

$1214.0 | 2023-09-29 | ||

| Enamine | EN300-1461518-1.0g |

[3-methyl-1-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl]methanesulfonyl chloride |

2172396-16-4 | 1g |

$1214.0 | 2023-05-26 | ||

| Enamine | EN300-1461518-100mg |

[3-methyl-1-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl]methanesulfonyl chloride |

2172396-16-4 | 100mg |

$1068.0 | 2023-09-29 | ||

| Enamine | EN300-1461518-2500mg |

[3-methyl-1-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl]methanesulfonyl chloride |

2172396-16-4 | 2500mg |

$2379.0 | 2023-09-29 | ||

| Enamine | EN300-1461518-50mg |

[3-methyl-1-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl]methanesulfonyl chloride |

2172396-16-4 | 50mg |

$1020.0 | 2023-09-29 | ||

| Enamine | EN300-1461518-10000mg |

[3-methyl-1-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl]methanesulfonyl chloride |

2172396-16-4 | 10000mg |

$5221.0 | 2023-09-29 | ||

| Enamine | EN300-1461518-5000mg |

[3-methyl-1-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl]methanesulfonyl chloride |

2172396-16-4 | 5000mg |

$3520.0 | 2023-09-29 |

3-methyl-1-(6-methylpyridin-2-yl)-1H-pyrazol-4-ylmethanesulfonyl chloride 関連文献

-

Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224

-

J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846

-

Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912

-

4. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922

-

Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876

-

Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694

-

Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514

-

Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685

-

Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796

-

Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690

3-methyl-1-(6-methylpyridin-2-yl)-1H-pyrazol-4-ylmethanesulfonyl chlorideに関する追加情報

Introduction to 3-methyl-1-(6-methylpyridin-2-yl)-1H-pyrazol-4-ylmethanesulfonyl chloride (CAS No. 2172396-16-4)

3-methyl-1-(6-methylpyridin-2-yl)-1H-pyrazol-4-ylmethanesulfonyl chloride (CAS No. 2172396-16-4) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in the development of novel therapeutic agents and as a key intermediate in the synthesis of various bioactive molecules.

The chemical structure of 3-methyl-1-(6-methylpyridin-2-yl)-1H-pyrazol-4-ylmethanesulfonyl chloride is composed of a pyrazole ring substituted with a methyl group and a methanesulfonyl chloride moiety, along with a 6-methylpyridine ring. The presence of these functional groups imparts specific chemical properties and reactivity, making it an attractive candidate for various synthetic transformations and biological evaluations.

Recent studies have highlighted the importance of pyrazole derivatives in medicinal chemistry, particularly in the development of anti-inflammatory, anti-cancer, and anti-viral agents. The 3-methyl substitution on the pyrazole ring enhances the lipophilicity and metabolic stability of the compound, which are crucial factors for drug design. The methanesulfonyl chloride group provides electrophilic reactivity, enabling it to participate in nucleophilic substitution reactions, thereby facilitating the synthesis of more complex molecules.

In the context of pharmaceutical research, 3-methyl-1-(6-methylpyridin-2-yl)-1H-pyrazol-4-ylmethanesulfonyl chloride has been explored as a potential lead compound for the development of new drugs. Its ability to form stable covalent bonds with target proteins makes it a valuable tool in the design of irreversible inhibitors. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibited potent inhibitory activity against a specific kinase involved in cancer cell proliferation. This finding underscores its potential as a therapeutic agent for treating various cancers.

Beyond its direct biological activity, 3-methyl-1-(6-methylpyridin-2-yl)-1H-pyrazol-4-ylmethanesulfonyl chloride serves as an important intermediate in the synthesis of other bioactive compounds. Its reactivity with nucleophiles allows for the introduction of diverse functional groups, expanding its utility in combinatorial chemistry and high-throughput screening. Researchers have utilized this compound to synthesize a library of pyrazole derivatives with varying substituents, which were then screened for their biological activities against a panel of disease targets.

The synthesis of 3-methyl-1-(6-methylpyridin-2-yl)-1H-pyrazol-4-ylmethanesulfonyl chloride typically involves multi-step procedures that require careful control of reaction conditions to ensure high yields and purity. One common synthetic route involves the condensation of 3-methylpyrazole with 6-methylpyridine followed by sulfonylation with methanesulfonyl chloride. Advances in synthetic methodologies have led to more efficient and environmentally friendly processes, such as using microwave-assisted synthesis or catalytic systems to enhance reaction rates and reduce by-products.

The physical and chemical properties of 3-methyl-1-(6-methylpyridin-2-yl)-1H-pyrazol-4-ylmethanesulfonyl chloride, including its melting point, solubility, and stability under various conditions, have been extensively characterized. These properties are essential for optimizing its use in both laboratory-scale experiments and industrial-scale production. For instance, its solubility in organic solvents like dichloromethane and dimethylformamide makes it suitable for use in solution-phase reactions.

In conclusion, 3-methyl-1-(6-methylpyridin-2-yl)-1H-pyrazol-4-ylmethanesulfonyl chloride (CAS No. 2172396-16-4) is a promising compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and reactivity make it an attractive candidate for developing novel therapeutic agents and as a versatile intermediate in organic synthesis. Ongoing research continues to uncover new applications and optimize synthetic methods, further solidifying its importance in the field.

2172396-16-4 (3-methyl-1-(6-methylpyridin-2-yl)-1H-pyrazol-4-ylmethanesulfonyl chloride) 関連製品

- 1189659-84-4(3-methoxy-N-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ylnaphthalene-2-carboxamide)

- 1804683-09-7(Ethyl 4-(aminomethyl)-5-chloro-3-(difluoromethyl)pyridine-2-carboxylate)

- 2098077-47-3(2-Azido-1-(3-ethoxy-4-methoxypyrrolidin-1-yl)ethan-1-one)

- 2197063-09-3(5-Methyl-2-(4-nitrophenylamino)-thiazole-4-carboxylic acid ethyl ester)

- 76635-31-9(4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline)

- 1488659-82-0(N-(2-Propylaminoethyl)-4-nitroaniline)

- 1126824-74-5(8-Bromo-[1,2,4]triazolo[4,3-A]pyridine)

- 860649-99-6(4-(5-Iodo-2,6-dimethyl-4-pyrimidinyl)oxybenzenecarbonitrile)

- 4219-55-0(4-Propionylbenzoic acid)

- 1804713-68-5(4-(Chloromethyl)-6-hydroxy-2-nitro-3-(trifluoromethoxy)pyridine)